[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate is a synthetic compound that belongs to the class of azido sugars. These compounds are characterized by the presence of an azide group (-N3) attached to a sugar molecule. This particular compound is often used in organic synthesis and biochemical research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate typically involves the acetylation of a galactopyranosyl derivative followed by the introduction of an azide group. One common method involves the use of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as a starting material. This compound is reacted with sodium azide in the presence of a suitable solvent to yield the azido derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Hydrogen and Catalysts: Used for the reduction of the azide group to an amine.
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Major Products Formed
Amines: Formed by the reduction of the azide group.
Triazoles: Formed by click chemistry reactions with alkynes.
Scientific Research Applications
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and in click chemistry reactions.
Biology: Utilized in the study of glycosylation processes and the development of glycan-based probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs and bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to label biomolecules or create complex molecular architectures. The acetyl groups protect the sugar moiety during reactions and can be removed under mild conditions to reveal the free sugar .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide: Similar structure but with a bromide group instead of an azide.
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Contains an amino group instead of an azide.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Lacks the azide group and has a different sugar configuration.
Uniqueness
The uniqueness of [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate lies in its azide group, which provides distinct reactivity compared to similar compounds. This reactivity is particularly valuable in click chemistry and the synthesis of complex molecules. Additionally, the acetyl groups offer protection during reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O10/c1-6(20)25-5-10-11(26-7(2)21)12(27-8(3)22)13(28-9(4)23)15(29-10,14(16)24)18-19-17/h10-13H,5H2,1-4H3,(H2,16,24)/t10-,11+,12+,13-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQSHUZKGGRDHD-KDBYPZKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C(=O)N)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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